N1-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide
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Overview
Description
This compound is an oxalamide derivative, which is a class of compounds containing an oxalamide group, a functional group with the formula R-C(O)NHC(O)R’. Oxalamides are used in a variety of applications, including as intermediates in pharmaceutical synthesis .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of two thiophene rings, a trifluoromethyl group, and an oxalamide group. These functional groups would likely confer specific physical and chemical properties to the molecule .Chemical Reactions Analysis
As an oxalamide derivative, this compound could potentially undergo a variety of chemical reactions. For example, it might participate in condensation reactions, nucleophilic substitutions, or redox reactions. The exact reactions would depend on the reaction conditions and the other reactants present .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the oxalamide group could make it a polar molecule, which would affect its solubility in different solvents. The trifluoromethyl group could increase its stability and lipophilicity .Scientific Research Applications
Catalysis and Organic Synthesis
One area of application for similar compounds involves catalysis and organic synthesis. For example, a study demonstrated the effectiveness of Cu2O/N,N'-bis(thiophen-2-ylmethyl)oxalamide as a catalyst system for Goldberg amidation, which is notable for its application in coupling reactions involving (hetero)aryl chlorides and amides. This catalytic system showcased liberalization towards a variety of functionalized (hetero)aryl chlorides and a wide range of aromatic and aliphatic primary amides, achieving good to excellent yields (De, Yin, & Ma, 2017).
Polymer Science and Materials Engineering
In the realm of polymer science and materials engineering, compounds with thiophene units have been utilized to modify electrochemical and electrochromic properties. A study on novel donor–acceptor type monomers incorporating thiophene moieties revealed significant impacts on electrochemical activity and optical properties. These findings have implications for the development of advanced materials with tailored properties for electronic and photonic applications (Hu et al., 2013).
Anticancer Research
The search for novel anticancer agents has led to the exploration of thiophene-containing compounds. Research on bis-pyrazolyl-thiazoles incorporating the thiophene moiety has identified several compounds with promising anti-tumor activities against hepatocellular carcinoma cell lines. These studies highlight the potential of structurally similar compounds in the development of new therapeutic agents for cancer treatment (Gomha, Edrees, & Altalbawy, 2016).
Antidepressant Activity
Additionally, compounds related in structure have been investigated for their antidepressant activity. Specifically, a series of phenyl-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carbothioamides were synthesized and evaluated, showing potential as antidepressant medications. This underscores the broader applicability of these compounds in addressing mental health disorders (Mathew, Suresh, & Anbazhagan, 2014).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-(2-hydroxy-2,2-dithiophen-2-ylethyl)-N'-[3-(trifluoromethyl)phenyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15F3N2O3S2/c20-19(21,22)12-4-1-5-13(10-12)24-17(26)16(25)23-11-18(27,14-6-2-8-28-14)15-7-3-9-29-15/h1-10,27H,11H2,(H,23,25)(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WALKNRGOHLCOOW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)C(=O)NCC(C2=CC=CS2)(C3=CC=CS3)O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15F3N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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